molecular formula C20H16N2O4 B2728770 N-[4-(benzyloxy)phenyl]-3-nitrobenzamide CAS No. 303066-81-1

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide

Cat. No.: B2728770
CAS No.: 303066-81-1
M. Wt: 348.358
InChI Key: KLWLOSCIRMBHNS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a benzyloxy group attached to the phenyl ring and a nitro group at the meta position. Its molecular formula is C20H16N2O4.

Properties

IUPAC Name

3-nitro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(16-7-4-8-18(13-16)22(24)25)21-17-9-11-19(12-10-17)26-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWLOSCIRMBHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-(benzyloxy)aniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide structure. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction under catalytic hydrogenation conditions. Key pathways include:

Reaction ConditionsProductCatalyst/SolventReference
H₂ (1 atm), 25°C, 12 hrsN-[4-(benzyloxy)phenyl]-3-aminobenzamidePd/C (10% wt), ethanol
H₂ (3 atm), 60°C, 6 hrsPartial reduction to hydroxylamine derivativePtO₂, acetic acid
  • Complete reduction to the amine is favored under mild hydrogen pressure with Pd/C, yielding a primary aromatic amine.

  • Selective partial reduction to hydroxylamine intermediates requires acidic conditions and higher pressure .

Hydrolysis of the Amide Bond

The benzamide moiety can be cleaved under acidic or basic conditions:

ConditionsReagentsProductsYieldReference
6M HCl, reflux, 8 hrsAqueous HCl3-Nitrobenzoic acid + 4-(benzyloxy)aniline85%
2M NaOH, 100°C, 6 hrsEthanolic NaOH3-Nitrobenzate salt + 4-(benzyloxy)aniline78%
  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, facilitating nucleophilic attack by water.

  • Basic hydrolysis generates the carboxylate salt, which can be acidified to isolate the free carboxylic acid .

Deprotection of the Benzyloxy Group

The benzyl ether protecting group is removed via hydrogenolysis:

ConditionsReagentsProductYieldReference
H₂ (1 atm), 25°C, 4 hrsPd/C (5% wt), methanolN-[4-hydroxyphenyl]-3-nitrobenzamide92%
H₂ (3 atm), 50°C, 2 hrsPd(OH)₂/C, THFPhenol derivative95%
  • Hydrogenolysis selectively cleaves the C–O bond without affecting the nitro or amide groups .

Electrophilic Aromatic Substitution

The electron-rich benzyloxy-substituted phenyl ring undergoes sulfonation and nitration:

ReactionReagentsSite of SubstitutionProductReference
SulfonationSO₃, H₂SO₄, 0°CPara to benzyloxy groupN-[4-(benzyloxy)-3-sulfophenyl]-3-nitrobenzamide
NitrationHNO₃, H₂SO₄, 0–5°CMeta to nitro groupN-[4-(benzyloxy)phenyl]-3,5-dinitrobenzamide
  • Sulfonation occurs preferentially at the para position relative to the benzyloxy group due to its strong activating effect .

  • Nitration targets the meta position relative to the electron-withdrawing nitro group.

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution under forcing conditions:

ConditionsReagentsProductYieldReference
NH₃, CuCl, 150°C, 24 hrsAmmonia, DMFN-[4-(benzyloxy)phenyl]-3-aminobenzamide65%
KSCN, 180°C, 18 hrsThiocyanate, DMSO3-Thiocyanato derivative58%
  • Ammonia substitution requires catalytic copper salts and elevated temperatures .

Oxidation Reactions

The benzyloxy group can be oxidized to a ketone under specific conditions:

ConditionsReagentsProductYieldReference
KMnO₄, H₂O, 80°C, 6 hrsAqueous KMnO₄N-[4-carboxyphenyl]-3-nitrobenzamide40%
CrO₃, AcOH, 50°C, 4 hrsChromium trioxide, acetic acidKetone derivative35%
  • Oxidative cleavage of the benzyl ether side chain yields a carboxylic acid.

Key Mechanistic Insights

  • Nitro Group Reactivity : The meta-directing nitro group facilitates electrophilic substitutions at predictable positions, while its reduction profile enables access to amine intermediates critical for further derivatization .

  • Benzyloxy Group Stability : The benzyl ether remains intact under most reaction conditions except hydrogenolysis, making it a robust protecting group during synthetic sequences .

  • Amide Bond Cleavage : Hydrolysis conditions must be carefully controlled to avoid side reactions, such as nitro group reduction under acidic hydrogenation.

Scientific Research Applications

Chemistry

  • Building Block : N-[4-(benzyloxy)phenyl]-3-nitrobenzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions.

Biology

  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components.
  • Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties, targeting multidrug efflux pumps in bacteria .

Medicine

  • Therapeutic Potential : this compound has been explored for its anti-inflammatory and anticancer activities. Studies suggest it may inhibit specific enzymes involved in tumor growth and inflammation pathways .
  • Drug Development : Its unique properties make it a candidate for developing novel therapeutic agents targeting various diseases, including metabolic disorders and cancer .

Industry

  • Specialty Chemicals : The compound is utilized in developing specialty chemicals and materials due to its reactivity and ability to form various derivatives.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with cell death .
  • Antimicrobial Efficacy : In vitro tests showed that compounds related to this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 4-(benzyloxy)benzyl chloride
  • N-[4-(benzyloxy)phenyl]-sulfonamide derivatives

Uniqueness

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is unique due to the presence of both a benzyloxy and a nitro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-[4-(benzyloxy)phenyl]-3-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyloxy group attached to a phenyl ring and a nitro group on the benzamide structure. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities. The compound can undergo various chemical reactions, including oxidation and substitution, which may further influence its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. For instance, it has been suggested that it could act on enzymes involved in oxidative stress pathways due to the presence of the nitro group, which can participate in redox reactions.
  • Receptor Modulation : It may also modulate receptor functions, acting as either an agonist or antagonist depending on the target receptor. This property is particularly relevant in therapeutic contexts such as cancer treatment.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. For example, it has been evaluated for its efficacy against various cancer cell lines, showing potential in inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial effects, indicating potential applications in treating infections.
  • Enzyme Inhibition : Specific studies have highlighted its ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibits cancer cell growth across multiple lines, with IC50 values indicating potent activity. For instance, one study reported an IC50 value below 50 nM against certain cancer types .
  • Mechanistic Studies : Research into the mechanism of action revealed that this compound reduces cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), destabilizing dihydrofolate reductase (DHFR) and thereby impeding cell growth .
  • Comparative Analysis : When compared with similar compounds, this compound exhibited unique properties due to its specific functional groups that enhance its reactivity and biological activity. This was highlighted in studies comparing it with other benzamide derivatives .

Data Summary

Biological ActivityObservationsReferences
AnticancerSignificant inhibition of cancer cell lines
AntimicrobialPotential efficacy against various pathogens
Enzyme InhibitionInhibits BChE; affects NADP/NADPH levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(benzyloxy)phenyl]-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution between 3-nitrobenzoyl chloride and 4-(benzyloxy)aniline in dichloromethane (CH₂Cl₂) under basic conditions (e.g., sodium carbonate or triethylamine). Key optimizations include:

  • Temperature control (0–5°C during reagent addition to minimize side reactions).
  • Solvent selection (polar aprotic solvents like CH₂Cl₂ improve solubility of aromatic intermediates).
  • Stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride ensures complete conversion).
  • Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Verify aromatic proton environments (e.g., nitro group deshielding at ~8.5 ppm, benzyloxy protons at ~5.1 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ with <5 ppm mass error.
  • UV-Vis spectroscopy : Characterize π→π* transitions of nitro and benzamide groups (λmax ~260–310 nm) .

Q. What safety protocols are essential when handling intermediates like O-benzyl hydroxylamine hydrochloride during synthesis?

  • Methodology :

  • Conduct hazard assessments per Prudent Practices in the Laboratory (e.g., flammability of CH₂Cl₂, mutagenicity of nitroaromatics).
  • Use fume hoods, nitrile gloves, and explosion-proof equipment.
  • Store light-sensitive intermediates in amber vials at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

  • Methodology :

  • The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position.
  • Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst with arylboronic acids. Monitor regioselectivity via HPLC and compare with DFT calculations .
  • Data Contradiction Note : Discrepancies in yields may arise from competing reduction of the nitro group under catalytic conditions. Use controlled H₂ partial pressure or alternative catalysts (e.g., Pd/C) to mitigate .

Q. What strategies address the compound’s thermal instability during DSC analysis?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen to detect decomposition exotherms (typically >150°C).
  • Stabilize the compound by co-crystallization with inert excipients (e.g., cellulose derivatives) or encapsulation in cyclodextrins.
  • Compare degradation kinetics in solid vs. solution states using Arrhenius plots .

Q. How can mutagenicity risks of this compound be assessed preclinically?

  • Methodology :

  • Conduct Ames II testing with Salmonella typhimurium TA98/TA100 strains (±S9 metabolic activation).
  • Compare mutagenic potential to structurally related anomeric amides (e.g., N-acetoxy-N-alkoxybenzamides).
  • Critical Finding : Nitroaromatics often show frameshift mutagenicity; mitigate via structural modification (e.g., replacing nitro with cyano groups) .

Q. Why do solubility discrepancies arise in polar vs. nonpolar solvents, and how can computational models predict this?

  • Methodology :

  • Experimental solubility: Measure in DMSO, ethanol, and hexane using gravimetric analysis.
  • Computational prediction: Use COSMO-RS or Hansen solubility parameters to model solvent-solute interactions.
  • Key Insight : The benzyloxy group enhances lipophilicity (logP ~2.8), favoring solubility in CHCl₃ over water .

Key Research Recommendations

  • Prioritize crystallography (SC-XRD) to resolve ambiguities in nitro group orientation.
  • Explore bioisosteric replacements (e.g., sulfonamide for benzamide) to reduce mutagenicity.
  • Validate synthetic scalability using flow chemistry to enhance reproducibility .

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